molecular formula C12H19NO B1218399 Etafedrine CAS No. 48141-64-6

Etafedrine

Cat. No.: B1218399
CAS No.: 48141-64-6
M. Wt: 193.28 g/mol
InChI Key: IRVLBORJKFZWMI-ZYHUDNBSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Etafedrine is synthesized by alkylating ephedrine with ethyl iodide. The reaction typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide are used.

Major Products:

Scientific Research Applications

Etafedrine has various applications in scientific research:

    Chemistry: Used as a reference compound in the study of sympathomimetic agents.

    Biology: Studied for its effects on beta-2 adrenergic receptors in bronchial tissues.

    Medicine: Investigated for its potential use in treating respiratory conditions like asthma and chronic bronchitis.

    Industry: Utilized in the formulation of bronchodilator medications

Mechanism of Action

Etafedrine acts as a selective beta-2 adrenergic receptor agonist. Unlike ephedrine, it does not induce the release of epinephrine or norepinephrine. Instead, it directly stimulates beta-2 receptors in the bronchial muscles, leading to bronchodilation and relief from bronchospasm . This selective action minimizes cardiovascular side effects commonly associated with non-selective sympathomimetics.

Comparison with Similar Compounds

    Ephedrine: A non-selective sympathomimetic agent that induces the release of epinephrine and norepinephrine.

    Methylephedrine: Another bronchodilator with similar properties but different pharmacokinetics.

    Cinnamedrine: A compound with similar bronchodilator effects but different chemical structure.

Uniqueness of Etafedrine:

This compound’s unique properties and selective action make it a valuable compound in the treatment of respiratory conditions and a subject of ongoing scientific research.

Properties

A sympathomimetic agent, etafedrine acts on the sympathetic receptors of the bronchial tree, relieving spasm in a manner similar to that of ephedrine. Etafedrine acts as a selective β adrenoreceptor agonist, thereby mediating its bronchodilator effects without increasing norepinephrine release. This is distinctly different from ephedrine and tyramine which trigger the release of epinephrine or norepinephrine. N-ethylation of ephedrine suppresses the indirect sympathomimetic activity and markedly enhances the efficacy on beta 2- adrenoceptors.

CAS No.

48141-64-6

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1S,2R)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol

InChI

InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m1/s1

InChI Key

IRVLBORJKFZWMI-ZYHUDNBSSA-N

Isomeric SMILES

CCN(C)[C@H](C)[C@H](C1=CC=CC=C1)O

SMILES

CCN(C)C(C)C(C1=CC=CC=C1)O

Canonical SMILES

CCN(C)C(C)C(C1=CC=CC=C1)O

melting_point

108-110

48141-64-6
7681-79-0

Related CAS

5591-29-7 (hydrochloride)

Synonyms

etafedrine
etafedrine hydrochloride
etafedrine hydrochloride, (R-(R*,S*))-isomer
etafedrine, (R*,S*)-isomer
etafedrine, R-(R*,S*)
etaphedrine
L-N-ethylephedrine

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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